molecular formula C20H14ClNO3 B3017782 [2-Oxo-2-(4-phenylphenyl)ethyl] 6-chloropyridine-3-carboxylate CAS No. 877961-24-5

[2-Oxo-2-(4-phenylphenyl)ethyl] 6-chloropyridine-3-carboxylate

Cat. No.: B3017782
CAS No.: 877961-24-5
M. Wt: 351.79
InChI Key: VCDZSUHUGJHRQI-UHFFFAOYSA-N
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Description

[2-Oxo-2-(4-phenylphenyl)ethyl] 6-chloropyridine-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Oxo-2-(4-phenylphenyl)ethyl] 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 6-chloropyridine-3-carboxylic acid with [2-Oxo-2-(4-phenylphenyl)ethyl] acetate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[2-Oxo-2-(4-phenylphenyl)ethyl] 6-chloropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-Oxo-2-(4-phenylphenyl)ethyl] 6-chloropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-Oxo-2-(4-phenylphenyl)ethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • [2-Oxo-2-(4-phenylphenyl)ethyl] acetate
  • 6-chloropyridine-3-carboxylic acid
  • [2-Oxo-2-(4-phenylphenyl)ethyl] 4-chloropyridine-3-carboxylate

Uniqueness

Compared to similar compounds, [2-Oxo-2-(4-phenylphenyl)ethyl] 6-chloropyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the 6-chloropyridine and the [2-Oxo-2-(4-phenylphenyl)ethyl] moieties allows for versatile applications in various fields of research.

Properties

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO3/c21-19-11-10-17(12-22-19)20(24)25-13-18(23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDZSUHUGJHRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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